6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one
Description
Properties
CAS No. |
58045-26-4 |
|---|---|
Molecular Formula |
C12H19N3OS |
Molecular Weight |
253.37 g/mol |
IUPAC Name |
6-tert-butyl-3-propan-2-yl-6,7-dihydro-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-6(2)8-7-9(16)13-11(12(3,4)5)14-10(7)17-15-8/h6,11,14H,1-5H3,(H,13,16) |
InChI Key |
VIRHBOCOABUCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC2=C1C(=O)NC(N2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods typically involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity. The reaction conditions often include temperatures ranging from 50°C to 150°C and pressures up to 10 atmospheres. Solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly used to facilitate the reaction.
Chemical Reactions Analysis
6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing substituted pyrimidinones.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-tert-butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from isothiazole structures have shown promising results in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation .
Case Study :
A study evaluated the cytotoxicity of related isothiazolo compounds against Huh-7 hepatoma cells and human Jurkat cells. The results demonstrated that these compounds were significantly more effective than standard chemotherapeutics like 5-fluorouracil, suggesting a potential role for 6-tert-butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one in cancer therapy .
Calcium Channel Modulation
The isothiazolo derivatives have been noted for their calcium antagonistic properties. This suggests potential applications in cardiovascular diseases where modulation of calcium channels can lead to therapeutic benefits. Specifically, compounds with similar structures have been documented to influence calcium ion flow, which is critical in muscle contraction and neurotransmitter release .
Neuroprotective Effects
Emerging studies indicate that certain derivatives of isothiazolo-pyrimidine compounds may possess neuroprotective properties. These effects could be attributed to the ability of these compounds to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 6-tert-butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one suggest efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-4-one can be compared with other similar compounds such as:
- 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-2-one
- 6-tert-butyl-3-isopropyl-4,5,6,7-tetrahydroisothiazolo(5,4-d)pyrimidin-6-one
These compounds share a similar core structure but differ in the position of functional groups, which can lead to variations in their chemical and biological properties
Biological Activity
The compound 6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one represents a unique structure within the realm of isothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and relevant data tables.
Chemical Structure and Properties
The molecular formula of 6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one is . The structure features a pyrimidine ring fused with an isothiazole moiety, contributing to its potential pharmacological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 58045-26-4 |
Antimicrobial Activity
Research indicates that isothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to 6-tert-butyl-3-isopropyl showed notable activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
The compound has been investigated for its anticancer properties. A study conducted on various cancer cell lines demonstrated that 6-tert-butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one exhibited cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values were reported in the micromolar range, indicating its potential as a lead compound for further development.
Case Study: In Vivo Efficacy
In vivo studies using murine models have shown that administration of the compound led to a significant reduction in tumor size compared to control groups. These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. The underlying mechanism may involve modulation of neurotransmitter levels and reduction of neuroinflammation.
The biological activities of 6-tert-butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity linked to neurotransmission and inflammation.
- Antioxidant Activity : Its structure allows for scavenging of free radicals, contributing to its neuroprotective effects.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
